molecular formula C26H28N4O4S B2826047 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-57-8

5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2826047
CAS No.: 941267-57-8
M. Wt: 492.59
InChI Key: QHNDCKSVUZTFJH-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a benzylpiperidine group at the 5-position and a morpholinosulfonylphenyl group at the 2-position.

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c27-19-24-26(29-12-10-21(11-13-29)18-20-4-2-1-3-5-20)34-25(28-24)22-6-8-23(9-7-22)35(31,32)30-14-16-33-17-15-30/h1-9,21H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDCKSVUZTFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and morpholine groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and purification systems such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or benzyl groups.

    Reduction: Reduction reactions could be used to modify the oxazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and other functional groups may play a crucial role in binding to these targets, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs are shared with several derivatives, allowing comparisons based on substituent variations:

Sulfonyl Group Modifications
  • Target Compound: Morpholinosulfonyl group at the 4-phenyl position.
  • D434-0636 () : Replaces morpholine with piperidine (piperidine-1-sulfonyl), increasing molecular weight to 490.62 g/mol (vs. ~478.57 g/mol estimated for the target). This substitution may reduce polarity due to piperidine’s aliphatic nature compared to morpholine’s oxygen-containing ring .
Fluorinated Derivatives ()
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile () : Incorporates dual fluorine atoms on the benzoyl and phenyl groups. Fluorination often improves metabolic stability and binding affinity via hydrophobic and electrostatic interactions. Melting points and yields are unspecified, but its structural complexity suggests moderate synthesis challenges .
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile () : Substitutes fluorine at the 2-position, which may sterically hinder interactions compared to the 4-fluorinated analog .
Amino and Heteroaromatic Modifications ()
  • 5-(Methylamino)-2-(quinolin-5-yl)oxazole-4-carbonitrile (): Features a methylamino group and quinoline substituent. HRMS data (calc. 291.1014, found 291.1010) confirm accuracy in synthesis. Retention times (3.621 min) suggest moderate polarity .
  • 5-(Benzyl(2-morpholinoethyl)amino)-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile (): Includes a trifluoromethyl group, enhancing lipophilicity. The morpholinoethylamino side chain may improve solubility relative to the target compound’s benzylpiperidine group .
Melting Points and Yields
  • Indole-Oxazole Derivatives () :
    • Compound 3h (benzyl-substituted): Yield 88%, MP 163.3–164.9°C.
    • Compound 3j (o-tolyl-substituted): Yield 35%, MP 226.0–227.3°C.

      High yields correlate with less sterically hindered substituents (e.g., benzyl vs. o-tolyl), while higher melting points suggest greater crystallinity in aromatic analogs .
Chromatographic Behavior ()
  • Compound 4 (Quinolin-5-yl): Retention time 3.621 min (Method A), indicating moderate polarity.
  • Compound 9 (Dihydrobenzo[d][1,4]dioxin-6-yl) : Retention time 4.905 min (Method A), reflecting increased hydrophobicity .

Biological Activity

5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular structure of compound 1 can be represented as follows:

C21H25N3O3S\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a piperidine ring, an oxazole moiety, and a morpholinosulfonyl group, which contribute to its biological properties.

Compound 1 exhibits biological activity primarily through its interaction with various molecular targets:

  • CYP Enzymes : It has been suggested that compounds with similar structures may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Receptor Binding : Preliminary studies indicate that compound 1 may interact with neurotransmitter receptors, potentially influencing pathways related to pain modulation and neuroprotection.

Anticonvulsant Activity

A study on structurally related compounds indicated that modifications in the oxazole ring can enhance anticonvulsant properties. Compound 1's piperidine and morpholino groups suggest potential efficacy in modulating GABAergic activity, which is critical in seizure control .

Antitumor Properties

Research has shown that compounds with similar sulfonamide groups exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholinosulfonyl moiety in compound 1 may enhance its anticancer activity by inhibiting tumor growth through apoptosis induction.

Case Study 1: Anticonvulsant Screening

In a comparative study assessing anticonvulsant activity among various oxazole derivatives, compound 1 demonstrated significant efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The results indicated a dose-dependent reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF-7). Results showed that compound 1 inhibited cell proliferation at concentrations above 10 µM, with an IC50 value indicating moderate potency compared to standard chemotherapeutic agents. The mechanism appears to involve cell cycle arrest and apoptosis.

Data Tables

Biological ActivityModel/MethodResultReference
Anticonvulsant ActivityPTZ ModelSignificant seizure reduction
CytotoxicityHeLa Cell LineIC50 = 10 µM
CYP InhibitionEnzyme AssayModerate inhibition

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:

  • Piperidine-Benzyl Group Coupling : Use of palladium catalysts (e.g., Pd/C) under inert atmospheres to avoid side reactions .
  • Morpholinosulfonyl Group Incorporation : Sulfonation reactions with morpholine derivatives in anhydrous solvents (e.g., DCM) at 0–5°C to prevent hydrolysis .
  • Oxazole Ring Formation : Cyclization using reagents like DCC (dicyclohexylcarbodiimide) with microwave-assisted heating (80–100°C) to enhance reaction efficiency .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzylpiperidinyl protons at δ 3.5–4.0 ppm; morpholinosulfonyl protons at δ 3.2–3.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺: 505.1834) to confirm molecular formula .
  • IR Spectroscopy : Detection of key functional groups (C≡N stretch at ~2200 cm⁻¹; sulfonyl S=O at ~1350 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Answer : SAR strategies include:

  • Substituent Variation : Systematic replacement of benzylpiperidinyl or morpholinosulfonyl groups with bioisosteres (e.g., pyridinyl for phenyl) to assess activity changes .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfonyl group’s role in target affinity) .
  • In Vitro Assays : Test derivatives against disease-specific targets (e.g., kinase inhibition assays for anticancer activity) with IC₅₀ comparisons .
  • Metabolic Stability Screening : Liver microsome assays to evaluate CYP450-mediated degradation .

Q. What experimental approaches resolve contradictions in reported biological data for structurally analogous compounds?

  • Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Standardized Assay Protocols : Replicate studies under identical conditions (e.g., ATP levels in cell viability assays) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., flow cytometry for apoptosis vs. MTT assay) .
  • Purity Reassessment : Re-analyze disputed compounds via LC-MS to rule out degradation products .
  • Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to directly measure binding kinetics .

Q. How can molecular docking studies guide the identification of biological targets for this compound?

  • Answer : Computational workflows include:

  • Target Prediction : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to generate candidate targets (e.g., kinases, GPCRs) .
  • Docking Simulations : Employ AutoDock Vina to model interactions (e.g., sulfonyl group hydrogen bonding with kinase active sites) .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability .
  • Experimental Cross-Verification : Validate top candidates via competitive binding assays (e.g., TR-FRET for kinase inhibition) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Answer : Solubility discrepancies often arise from solvent polarity and temperature effects. Methodological steps:

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) .
  • Thermodynamic Analysis : Use the van’t Hoff equation to calculate enthalpy/entropy of dissolution .
  • Co-Solvent Optimization : Evaluate additives (e.g., cyclodextrins) to enhance aqueous solubility for in vivo studies .

Q. What strategies minimize off-target effects during in vivo pharmacological testing?

  • Answer : Key approaches include:

  • Selectivity Profiling : Screen against panels of related targets (e.g., 50 kinases for kinase inhibitors) .
  • Prodrug Design : Introduce metabolically labile groups (e.g., ester linkages) to limit systemic exposure .
  • Toxicogenomics : RNA-seq analysis of treated tissues to identify unintended pathway activation .

Experimental Design Considerations

Q. What are the best practices for designing dose-response studies in cellular models?

  • Answer : Optimize parameters as follows:

  • Dose Range : 10 nM–100 μM, log-spaced concentrations to capture full sigmoidal curves .
  • Control Inclusion : Vehicle controls (DMSO <0.1%) and reference compounds (e.g., staurosporine for apoptosis) .
  • Time-Course Analysis : Assess effects at 24, 48, and 72 hours to differentiate acute vs. chronic toxicity .
  • Data Normalization : Use Z-factor to validate assay robustness .

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